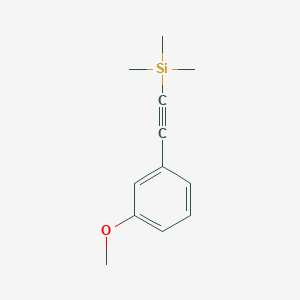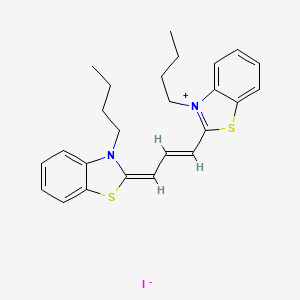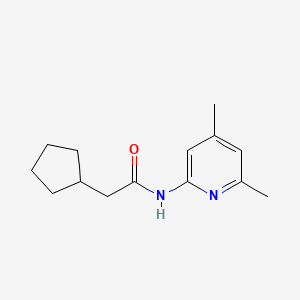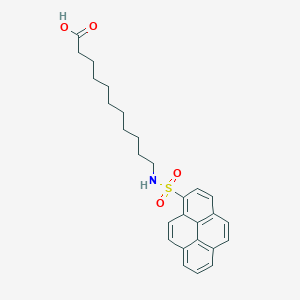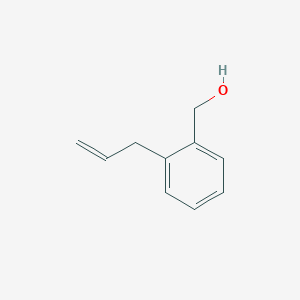
2-Allylbenzylalcohol
Overview
Description
2-Allylbenzylalcohol is an organic compound that belongs to the family of benzyl alcohols. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-Allyloxyphenol, a derivative of 2-Allylbenzylalcohol, has been isolated from marine actinobacteria and shown to exhibit antimicrobial and cytotoxic activities. This compound was found to inhibit a wide range of bacteria and fungi, demonstrating strong antimicrobial properties. Additionally, 2-Allyloxyphenol possesses potent antioxidant activity, which could be attributed to its hydroxyl and allyloxy groups. These findings suggest the potential of 2-Allylbenzylalcohol derivatives in developing new antimicrobial agents and antioxidants for various applications, including food preservation and oral disinfection (Arumugam et al., 2010).
Synthetic Applications in Organic Chemistry
Research has also focused on the synthetic applications of 2-Allylbenzylalcohol derivatives in organic chemistry. For example, allylboronates derived from 2-Allylbenzylalcohol have been used in the asymmetric allylboration of aldehydes and ketones, producing allylated products with high enantiomeric ratios. This demonstrates the utility of 2-Allylbenzylalcohol derivatives in stereoselective synthesis, which is crucial for the development of chiral pharmaceuticals and other biologically active compounds (Wu, Shen, & Chong, 2004).
Potential in Plant Pathogen Control
The antifungal activity of 2-Allylphenol derivatives, related to 2-Allylbenzylalcohol, has been studied against various fungal plant pathogens. These studies revealed that certain metabolites of 2-Allylphenol, such as 2-(2-hydroxypropyl) phenol, exhibit significant inhibitory effects on the mycelial growth of plant pathogens. This suggests the potential of 2-Allylbenzylalcohol derivatives in developing new fungicides for agriculture (Qu et al., 2017).
Role in Catalysis and Reaction Mechanisms
2-Allylbenzylalcohol derivatives have been explored in catalysis and reaction mechanism studies. For instance, the reactions of allyl alcohol, a compound related to 2-Allylbenzylalcohol, on clean and O-covered surfaces have provided insights into the partial oxidation of propene. Understanding the behavior of such compounds in catalytic processes can contribute to the development of more efficient and selective catalytic systems in industrial chemistry (Deiner et al., 2003).
properties
IUPAC Name |
(2-prop-2-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7,11H,1,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHICZLAJAPAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415678 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylbenzylalcohol | |
CAS RN |
84801-07-0 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


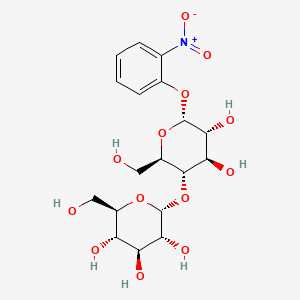

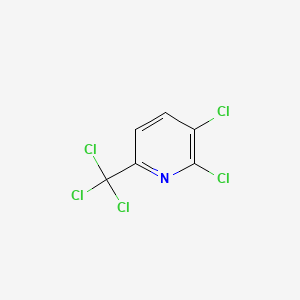
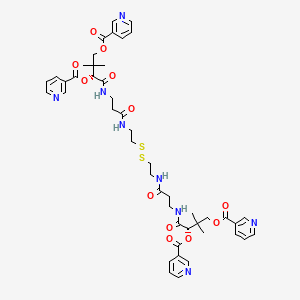

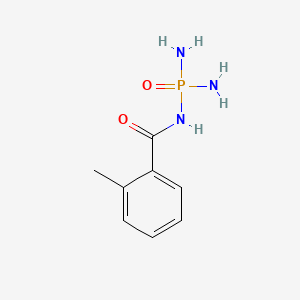
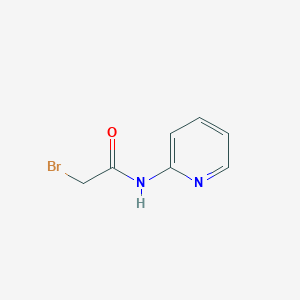
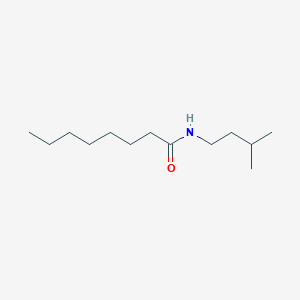
![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)
